molecular formula C11H18N2O B2988911 N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide CAS No. 1518433-45-8

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide

Cat. No. B2988911
CAS RN: 1518433-45-8
M. Wt: 194.278
InChI Key: OPZVBKMZBVSPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide, also known as Octahydroindolizin-7-yl prop-2-enamide, is a chemical compound with potential applications in scientific research. It is a cyclic amide that contains an indolizidine ring system and an unsaturated propenamide group. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Enaminone Chemistry in Heterocyclic Synthesis

Enaminones are synthesized via rhodium-catalyzed denitrogenative rearrangement reactions from propargylic alcohols and N-sulfonyl azides, leading to various heterocycles (Miura et al., 2012). This process involves intramolecular migration and the formation of α-imino rhodium(II) carbenoid species, demonstrating enaminones' versatility in synthesizing heterocyclic compounds.

Synthesis of Geometrically Defined Enamides

The isomerization of N-allyl amides to form geometrically defined, highly substituted Z-enamides showcases a novel method for accessing enamides with exceptional geometric selectivity (Trost et al., 2017). This technique is pivotal for the asymmetric incorporation of nitrogen functionalities into various bioactive pharmacophores.

Contributions to Nitrogen-Containing Heterocycles

The treatment of α-acetamido-cinnamhydrazides with aromatic aldehydes yields compounds that, upon reaction with methyl isothiocyanate, produce novel 1,2,4-triazaperhydroines with significant biological activity potential (Kumari et al., 2006). These reactions exemplify the use of enaminones in the synthesis of nitrogen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals.

Synthesis of Indolizino and Quinolizidine Alkaloids

Enaminones serve as versatile intermediates for the synthesis of indolizidine and quinolizidine alkaloids, compounds with notable biological activities (Michael et al., 2008). The enantioselective synthesis described in the study paves the way for the total synthesis of a range of bioactive compounds.

Building Blocks for Substituted Pyrazoles

Enaminones are key intermediates in the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities (Riyadh, 2011). This highlights the role of enaminones in developing novel therapeutic agents.

properties

IUPAC Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13-6-3-4-10(13)8-9/h2,9-10H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZVBKMZBVSPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN2CCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide

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